![molecular formula C16H14ClFN2O3 B2718298 N-(3-chloro-4-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1904081-39-5](/img/structure/B2718298.png)
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Overview
Description
“N-(3-chloro-4-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide” is a complex organic compound. It contains a chloro-fluoro phenyl group, a tetrahydrofuran group, and an isonicotinamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the phenyl, tetrahydrofuran, and isonicotinamide groups. The exact synthesis route would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrofuran group, a cyclic ether, could impart interesting properties, as ethers are known for their ability to form hydrogen bonds. The chloro-fluoro phenyl group is an aromatic ring, which could contribute to the compound’s stability and possibly also its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The phenyl group might undergo electrophilic aromatic substitution reactions, while the tetrahydrofuran group could potentially participate in reactions involving the opening of the ether ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and fluoro substituents on the phenyl ring could affect the compound’s polarity, boiling point, and solubility .Scientific Research Applications
Anticonvulsant Agent Synthesis
A study highlighted the synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives, aiming to discover potential anticonvulsant agents. The research involved condensation reactions of isoniazide with substituted aldehyde, resulting in compounds characterized by spectral data. Among these, a compound exhibited remarkable anticonvulsant activity with no neurotoxicity compared to the reference drug phenytoin, suggesting its potential in anticonvulsant drug development (Hozaifa Hasan et al., 2011).
Supramolecular Chemistry
Isonicotinamide has been utilized as a supramolecular reagent in synthesizing Cu(II) complexes, demonstrating the molecule's utility in forming inorganic–organic hybrid materials. The study showcases the versatility of isonicotinamide in creating diverse supramolecular motifs, contributing significantly to the field of supramolecular chemistry and material science (C. Aakeröy et al., 2003).
Coordination Network and NLO Properties
The hydrothermal synthesis method combined tetrazolate-yl acylamide tectons with cadmium dichloride, leading to crystalline coordination networks. These networks displayed 3D non-interpenetrated diamondoid frameworks and significant second harmonic generation (SHG) efficiencies, opening new avenues in the design of materials with nonlinear optical properties (Jian-Zhen Liao et al., 2013).
Hydrogen Bond Network Control
Research on tetrachloroplatinate salts of N-protonated isonicotinic acid or isonicotinamide revealed the ability to control the dimensionality of NH⋯Cl hydrogen bond networks. This study contributes to the understanding of hydrogen bonding in material science, offering insights into designing compounds with specific structural features (A. Angeloni & A. Orpen, 2001).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “N-(3-chloro-4-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on potential hazards, safe handling, and storage .
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c17-13-8-11(1-2-14(13)18)20-16(21)10-3-5-19-15(7-10)23-12-4-6-22-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPUEMIMTJYDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide |
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